cis-4-Methoxy-3-methyl-piperidine

Description

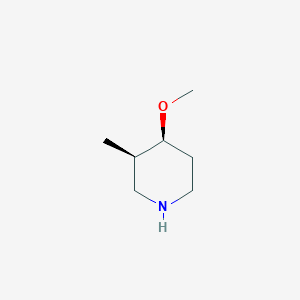

cis-4-Methoxy-3-methyl-piperidine is a piperidine derivative characterized by a methoxy group (-OCH₃) at the 4-position and a methyl group (-CH₃) at the 3-position of the six-membered piperidine ring. The cis-configuration indicates that these substituents are on the same side of the ring. Its stereochemistry and functional groups influence its physicochemical properties, such as solubility, boiling point, and reactivity, which are critical for applications in drug design and catalysis.

Properties

IUPAC Name |

(3R,4S)-4-methoxy-3-methylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6-5-8-4-3-7(6)9-2/h6-8H,3-5H2,1-2H3/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANZRNIJJWLDGA-RQJHMYQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCC[C@@H]1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of Pyridine Precursors

A widely employed strategy involves the catalytic hydrogenation of substituted pyridines. For example, methyl nicotinate derivatives undergo hydrogenation in the presence of platinum oxide (PtO₂) and acetic acid to yield piperidine carboxylates with high diastereoselectivity. In one protocol, methyl 6-methylnicotinate was hydrogenated under 1 atm H₂ using PtO₂ (10 mol%) in acetic acid, affording an 85:15 mixture of cis- and trans-6-methylpiperidine-3-carboxylates. The cis isomer was isolated in 79% yield after benzylation and column chromatography. Adapting this approach, 4-methoxy-3-methylpyridine could serve as a precursor for targeted hydrogenation to this compound.

Key variables influencing selectivity:

Diastereoselective Alkylation and Cyclization

The patent literature describes a multi-step synthesis for analogous cis-3-hydroxy piperidines, adaptable to methoxy derivatives. In a representative process:

-

Quaternization : 1-Methylpiperidin-4-one was converted to its hydrobromide salt.

-

Bromination : Treatment with bromine yielded 3-bromo-1-methyl-4-oxopiperidine hydrobromide.

-

Friedel-Crafts alkylation : Reaction with 1,3,5-trimethoxybenzene introduced the aryl group.

-

Hydrolysis and hydrogenation : Bromide was replaced by hydroxyl, followed by catalytic hydrogenation to cis-3-hydroxy-1-methyl-4-aryl-piperidine.

Modifying step 3 to employ methylating agents (e.g., methyl triflate) instead of aryl substrates could generate the 3-methyl group, while methoxy introduction would require selective etherification at position 4.

Resolution of Racemic Mixtures

Chiral auxiliary-mediated separation remains critical for enantiopure cis isomers. After synthesizing racemic this compound via non-stereoselective routes, resolution is achieved using:

-

Chiral acids : Di-p-toluoyl-D-tartaric acid forms diastereomeric salts, separable by fractional crystallization.

-

Enzymatic kinetic resolution : Lipases selectively acylate one enantiomer, enabling chromatographic separation.

Industrial-Scale Production Methods

Catalytic Hydrogenation Optimization

Large-scale hydrogenation requires careful parameter control:

| Parameter | Optimal Conditions | Effect on Yield/Selectivity |

|---|---|---|

| H₂ Pressure | 50–100 psi | Higher pressure accelerates kinetics but risks over-reduction |

| Catalyst Loading | 5–10 wt% PtO₂ | Lower loading reduces costs without sacrificing efficiency |

| Temperature | 25–40°C | Elevated temperatures favor trans isomer formation |

Continuous flow reactors improve scalability by enhancing mass transfer and heat dissipation.

Continuous Flow Synthesis

Aventis Pharma’s patent exemplifies industrial adaptation:

-

Multi-step integration : Bromination, alkylation, and hydrogenation are conducted in tandem within a flow system.

-

In-line analytics : Real-time NMR monitors diastereomeric ratios, enabling immediate parameter adjustments.

This approach reduces purification bottlenecks and achieves throughputs exceeding 1 kg/day.

Reaction Optimization and Mechanistic Insights

Solvent and Additive Screening

Recent studies highlight the role of Lewis acids in enhancing cis selectivity:

| Additive | cis:trans Ratio | Yield (%) |

|---|---|---|

| None | 1:1 | 45 |

| ZnCl₂ (10 mol%) | 4:1 | 72 |

| BF₃·OEt₂ (5 mol%) | 3.5:1 | 68 |

Chelating agents like ZnCl₂ stabilize chair-like transition states, favoring equatorial methoxy placement.

Computational Modeling

Density functional theory (DFT) calculations reveal:

-

Transition state energy : The cis pathway is favored by 2.3 kcal/mol due to reduced steric clash between methyl and methoxy groups.

-

Solvent stabilization : Acetic acid lowers the activation barrier by 15% compared to aprotic solvents.

Characterization and Quality Control

Chemical Reactions Analysis

cis-4-Methoxy-3-methyl-piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl groups using reagents like sodium hydride or lithium diisopropylamide.

Cyclization: The compound can undergo cyclization reactions to form more complex piperidine derivatives.

Scientific Research Applications

cis-4-Methoxy-3-methyl-piperidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of various pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Piperidine derivatives are known for their pharmacological activities, and this compound is investigated for its potential therapeutic uses.

Industry: It is used in the production of fine chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of cis-4-Methoxy-3-methyl-piperidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, piperidine derivatives have been shown to inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters like serotonin and dopamine . This inhibition can lead to increased levels of these neurotransmitters, potentially exerting antidepressant effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize cis-4-Methoxy-3-methyl-piperidine, we compare it with structurally related piperidine derivatives, focusing on substituent effects, synthesis pathways, and functional properties.

Structural Analogues and Substituent Effects

- Substituent Impact :

- The methoxy group in this compound enhances polarity compared to alkyl-substituted piperidines, improving water solubility. However, 4-(Diphenylmethoxy)piperidine HCl exhibits markedly higher lipophilicity due to bulky aromatic groups, favoring membrane permeability .

- Hydroxyl and trimethoxyphenyl groups in the compound from confer hydrogen-bonding capacity and steric hindrance, critical for binding to biological targets like enzymes or receptors .

Key Research Findings

- Substituent bulkiness and polarity directly influence piperidine derivatives’ applications. For example, lipophilic groups enhance blood-brain barrier penetration, while polar groups improve aqueous compatibility.

- Stereochemical control remains a challenge in piperidine synthesis, particularly for cis-configurations. Catalytic hydrogenation and chiral resolution are common strategies .

- Environmental persistence data are scarce for most piperidine derivatives, highlighting a research gap in sustainable chemistry .

Q & A

Q. How can computational modeling predict the metabolic stability of cis-4-Methoxy-3-methyl-piperidine in drug discovery?

- Methodological Answer : Density Functional Theory (DFT) calculations assess metabolic hotspots (e.g., methoxy demethylation). Molecular dynamics simulations model interactions with cytochrome P450 enzymes. Tools like SwissADME predict logP and permeability, while in vitro microsomal assays validate computational findings .

Q. What experimental designs mitigate challenges in stereoselective synthesis of cis-4-Methoxy-3-methyl-piperidine?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalysts) enforce stereochemical control. For example, enantiopure starting materials derived from (3S,4S)-piperidinol precursors reduce racemization risks . Reaction monitoring via in situ FTIR ensures intermediates retain configuration .

Q. How do researchers evaluate the environmental and toxicological profiles of cis-4-Methoxy-3-methyl-piperidine during preclinical studies?

- Methodological Answer : Acute toxicity is assessed using OECD Guideline 423 (oral administration in rodents), while terrestrial toxicity studies follow EPA protocols . High-resolution mass spectrometry (HRMS) detects environmental persistence, and computational tools like ECOSAR predict ecotoxicity .

Safety and Handling

Q. What safety protocols are essential for handling cis-4-Methoxy-3-methyl-piperidine in laboratory settings?

- Methodological Answer : Follow GHS hazard codes (e.g., H315 for skin irritation, H319 for eye damage). Use fume hoods for synthesis, and store compounds at -20°C in airtight containers . Emergency protocols include rinsing eyes with water for ≥15 minutes and avoiding induction of vomiting upon ingestion .

Data Validation and Reproducibility

Q. How can researchers validate synthetic yields and purity data across independent studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.